molecular formula C6H11NO B14586301 (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane CAS No. 61495-89-4

(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane

Katalognummer: B14586301
CAS-Nummer: 61495-89-4
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: OJZDZHWUUFOPNJ-GFCOJPQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[310]hexane is a bicyclic compound featuring an oxygen and nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bicyclic structures with oxygen and nitrogen atoms, such as:

  • (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane derivatives
  • Other azabicyclohexane compounds

Uniqueness

What sets (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[310]hexane apart is its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure

Eigenschaften

CAS-Nummer

61495-89-4

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

(3S,5R)-3,5-dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H11NO/c1-5-3-6(2)7(4-5)8-6/h5H,3-4H2,1-2H3/t5-,6+,7?/m0/s1

InChI-Schlüssel

OJZDZHWUUFOPNJ-GFCOJPQKSA-N

Isomerische SMILES

C[C@H]1C[C@@]2(N(C1)O2)C

Kanonische SMILES

CC1CC2(N(C1)O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.